molecular formula C5H8F3N B8086650 (3R)-3-(Trifluoromethyl)pyrrolidine

(3R)-3-(Trifluoromethyl)pyrrolidine

Cat. No.: B8086650
M. Wt: 139.12 g/mol
InChI Key: HCWXUWGQMOEJJJ-SCSAIBSYSA-N
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Description

(3R)-3-(Trifluoromethyl)pyrrolidine: is an organic compound with the molecular formula C5H8F3N. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of a trifluoromethyl group attached to the third carbon of a pyrrolidine ring. The trifluoromethyl group imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(Trifluoromethyl)pyrrolidine typically involves the introduction of the trifluoromethyl group into a pyrrolidine ring. One common method is the nucleophilic substitution reaction, where a suitable pyrrolidine derivative is treated with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the substitution and a solvent to dissolve the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods could include continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (3R)-3-(Trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce methylated derivatives .

Scientific Research Applications

Chemistry: In chemistry, (3R)-3-(Trifluoromethyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group can enhance the stability and reactivity of the resulting compounds .

Biology: In biological research, this compound is studied for its potential effects on biological systems. The trifluoromethyl group can influence the compound’s interaction with biological targets, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators .

Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials. Its trifluoromethyl group can impart desirable properties, such as increased hydrophobicity and thermal stability, to the final products .

Mechanism of Action

The mechanism of action of (3R)-3-(Trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

    (3S)-3-(Trifluoromethyl)pyrrolidine: The enantiomer of (3R)-3-(Trifluoromethyl)pyrrolidine, differing only in the spatial arrangement of atoms.

    (3R)-3-(Trifluoromethyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.

    (3R)-3-(Trifluoromethyl)azetidine: A related compound with an azetidine ring.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the trifluoromethyl group. This combination of features can result in distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(3R)-3-(trifluoromethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-5(7,8)4-1-2-9-3-4/h4,9H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWXUWGQMOEJJJ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3-(Trifluoromethyl)pyrrolidine
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Reactant of Route 4
(3R)-3-(Trifluoromethyl)pyrrolidine
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Reactant of Route 6
(3R)-3-(Trifluoromethyl)pyrrolidine

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